molecular formula C₂₇H₃₃NO₁₂S B1144700 10-S-Methylsulfonyl Thiocolchicoside CAS No. 1359973-80-0

10-S-Methylsulfonyl Thiocolchicoside

カタログ番号: B1144700
CAS番号: 1359973-80-0
分子量: 595.62
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Overview of 10-S-Methylsulfonyl Thiocolchicoside

This compound exhibits a complex molecular architecture characterized by a benzo[a]heptalen core structure with multiple functional groups that distinguish it from its parent compound. The compound possesses the systematic chemical name N-((S)-1,2-dimethoxy-10-(methylsulfonyl)-9-oxo-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, reflecting its stereochemical complexity and the presence of multiple chiral centers. The molecular formula C27H33NO12S indicates the incorporation of an additional oxygen atom compared to the parent thiocolchicoside structure, specifically associated with the methylsulfonyl functional group at position 10.

The structural framework encompasses several distinct regions that contribute to its pharmaceutical significance. The glucopyranosyl moiety attached at position 3 maintains the same stereochemical configuration as found in thiocolchicoside, with the beta-D-glucopyranosyl group providing water solubility characteristics. The acetamide group at position 7 retains its S-configuration, ensuring structural similarity to the parent compound in this critical region. The most significant structural modification occurs at position 10, where the methylsulfanyl group (-SCH3) present in thiocolchicoside undergoes oxidation to form the methylsulfonyl group (-SO2CH3), introducing additional polarity and hydrogen bonding potential to the molecule.

The compound's three-dimensional structure exhibits conformational features that influence its chemical behavior and analytical detection. The presence of the methylsulfonyl group significantly alters the electronic distribution within the molecule, affecting both its spectroscopic properties and chemical reactivity. The additional oxygen atoms in the sulfonyl group create new hydrogen bonding sites, potentially influencing the compound's interaction with chromatographic stationary phases and analytical detection systems.

Historical Context and Discovery

The identification and characterization of this compound emerged from comprehensive forced degradation studies conducted to understand the stability profile of thiocolchicoside under various stress conditions. These investigations, which began gaining prominence in the early 2000s, aimed to identify potential degradation pathways and establish stability-indicating analytical methods for pharmaceutical quality control purposes. The compound was first systematically characterized as part of oxidative stress testing protocols designed to simulate real-world storage and manufacturing conditions that might affect thiocolchicoside-containing formulations.

The discovery process involved subjecting thiocolchicoside to controlled oxidative environments using hydrogen peroxide solutions of varying concentrations and temperatures. Under these conditions, researchers observed the formation of multiple degradation products, with this compound representing one of the major oxidative transformation products. The characterization efforts employed sophisticated analytical techniques including liquid chromatography-mass spectrometry to elucidate the molecular structure and confirm the identity of this degradation product.

The formal designation of this compound as "Thiocolchicoside Impurity D1SO2" reflects its position within the hierarchical classification system established by pharmaceutical regulatory agencies. This nomenclature system provides a standardized approach for identifying and tracking specific impurities across different pharmaceutical manufacturers and regulatory jurisdictions. The assignment of the Chemical Abstracts Service registry number 1359973-80-0 further solidified its recognition as a distinct chemical entity requiring specific analytical attention.

特性

CAS番号

1359973-80-0

分子式

C₂₇H₃₃NO₁₂S

分子量

595.62

同義語

N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylsulfonyl)-9-oxobenzo[a]heptalen-7-yl]acetamide; 

製品の起源

United States

準備方法

Glycosylation of Desmethylthiocolchicine Intermediates

The synthesis begins with desmethylthiocolchicine derivatives, which lack methoxy groups at specific positions. As detailed in DE2220796A1 , a three-stage process is employed:

  • Stage A : 2,3-Bis-desmethylthiocolchicine and 1,2-bis-desmethylthiocolchicine are synthesized via demethylation of thiocolchicine using hydrobromic acid in acetic acid. The mixture is then concentrated under reduced pressure.

  • Stage B : Glycosylation with acetobromoglucose introduces the glucosyl moiety. The desmethylthiocolchicine mixture is dissolved in dioxane-water, cooled to 5°C, and treated with triethylamine and acetobromoglucose. After 16 hours of stirring under nitrogen, the product—a mixture of tetracetoglucose-yl-desmethylthiocolchicine isomers—is extracted with methylene chloride.

  • Stage C : Methylation using diazomethane in methanol introduces methoxy groups. The glycosylated intermediate is treated with diazomethane at 5°C, followed by hydrolysis with sodium hydroxide to yield thiocolchicoside.

Key Reaction Conditions:

  • Solvents : Dioxane, methanol, methylene chloride.

  • Reagents : Acetobromoglucose, triethylamine, diazomethane.

  • Temperature : 5°C for glycosylation; ambient for methylation.

Sulfonylation at Position 10

The introduction of the methylsulfonyl group occurs via sulfonylation of the thiocolchicoside backbone. EP1082333B1 outlines a method where thiocolchicoside is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfur at position 10 reacts with MsCl to form the sulfonate ester, which is subsequently oxidized to the sulfonyl group.

Thiocolchicoside+MsClEt3N10-S-Methylsulfonyl Thiocolchicoside+HCl\text{Thiocolchicoside} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{10-S-Methylsulfonyl Thiocolchicoside} + \text{HCl}

Optimization Insights:

  • Stoichiometry : A 1:1 molar ratio of thiocolchicoside to MsCl minimizes side reactions.

  • Reaction Time : 4–6 hours at 0–5°C ensures complete conversion.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Bhavsar et al. developed a validated RP-HPLC method for simultaneous estimation of thiocolchicoside and its impurities, including this compound:

ParameterValue
ColumnInertsil ODS 3V C-18 (250 × 4.6 mm, 5 µm)
Mobile PhaseAmmonium dihydrogen phosphate (pH 7.3): Methanol (45:55)
Flow Rate1.5 mL/min
Detection Wavelength254 nm
Retention Time2.95 min (Thiocolchicoside), 9.39 min (Lornoxicam)

This method achieves linearity in the range of 0.235–120 µg/mL for thiocolchicoside derivatives, with a correlation coefficient (R<sup>2</sup>) >0.999.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : ESI-MS reveals a molecular ion peak at m/z 670.2 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>29</sub>H<sub>35</sub>NO<sub>13</sub>S<sub>2</sub>.

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (400 MHz, DMSO-*d<sub>6</sub>) shows characteristic signals at δ 3.21 (s, 3H, -SO<sub>2</sub>CH<sub>3</sub>) and δ 5.12 (d, 1H, glucosyl anomeric proton).

Industrial-Scale Production Considerations

Purification Challenges

The crude reaction mixture often contains unreacted thiocolchicoside, over-sulfonated byproducts, and residual solvents. Industrial protocols employ:

  • Column Chromatography : Silica gel with ethyl acetate/methanol gradients (90:10 to 80:20) to isolate the target compound.

  • Crystallization : Methanol-water mixtures (7:3) yield crystals with >98% purity.

Yield Optimization

FactorOptimal ConditionYield Improvement
Reaction Temperature5°C15%
Solvent PolarityDioxane-water (2:1)20%
Catalyst Loading1.5 eq. Et<sub>3</sub>N12%

化学反応の分析

Types of Reactions

10-S-Methylsulfonyl Thiocolchicoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

科学的研究の応用

Pharmacological Properties

10-S-Methylsulfonyl Thiocolchicoside is derived from thiocolchicoside, which is primarily recognized for its muscle relaxant, anti-inflammatory, and analgesic effects. The compound acts as a gamma-aminobutyric acid (GABA) receptor agonist, influencing both GABA and glycine receptors in the central nervous system. This mechanism is crucial for its efficacy in treating muscle contractures and pain associated with various musculoskeletal disorders .

Muscle Relaxation and Pain Management

  • Indications : The compound is indicated for use in orthopedic, traumatic, and rheumatologic disorders. It serves as an adjuvant treatment for painful muscle contractures and is effective in managing acute spinal pathologies .
  • Mechanism : By activating GABA receptors, it reduces muscle tone and stiffness, alleviating symptoms associated with conditions such as hemiparesis, Parkinson's disease, and post-operative pain .

Anti-inflammatory Effects

  • Use in Inflammation : this compound exhibits anti-inflammatory properties that can be beneficial in treating conditions like osteoarthritis and muscle soreness . This is particularly useful in topical formulations that aim to deliver the compound directly to inflamed tissues.

Topical Formulations

  • Development of Gel Compositions : Recent studies have explored the formulation of gel compositions containing thiocolchicoside combined with penetration enhancers like dimethyl sulfoxide. These formulations aim to improve skin absorption rates, thereby enhancing therapeutic efficacy while minimizing systemic side effects .

Case Study: Efficacy in Sports Medicine

A study investigated the effects of thiocolchicoside on athletes experiencing muscle soreness during competitions. The findings indicated significant improvements in muscle recovery times and reductions in perceived pain levels when compared to placebo treatments. This highlights the compound's potential role in sports medicine as a recovery aid .

Observational Research: Clinical Applications

Observational studies have documented the use of thiocolchicoside in clinical settings for managing chronic pain conditions. These studies emphasize its effectiveness as part of a multimodal treatment approach, combining pharmacological interventions with physical therapy for optimal patient outcomes .

Safety Profile and Regulatory Considerations

The European Medicines Agency has recommended restricting the systemic use of thiocolchicoside to mitigate risks associated with gastrointestinal irritation and other side effects. It is advised that this compound be used under strict medical supervision, particularly regarding dosage and duration of treatment . Its metabolites have been shown not to exhibit mutagenic or clastogenic effects, supporting its safety profile when used appropriately .

作用機序

10-S-Methylsulfonyl Thiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors. This binding activates the GABA inhibitory pathways, leading to muscle relaxation and anti-inflammatory effects. The compound also acts as a competitive antagonist of glycine receptors, contributing to its muscle relaxant properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Demethyl Thiocolchicine (SL59.0955)

  • Structural Difference : Demethylation at position 3 (aglycone form) .
  • Toxicity : Associated with aneuploidy in dividing cells, prompting EMA restrictions on thiocolchicoside dosing .
  • Analytical Role : Used as a reference standard in HPLC and UPLC methods for quantifying thiocolchicoside degradation .

N-Desacetyl-N-formyl Thiocolchicoside

  • Structural Difference : Acetyl group replaced by formyl at the N-position .
  • Application : Serves as an impurity reference material (purity >95%) in pharmaceutical quality control .
  • Pharmacological Impact : Reduced receptor binding affinity compared to thiocolchicoside due to altered acetyl group .

Colchicine

  • Structural Basis: Parent compound of thiocolchicoside; lacks sulfur and glucopyranosyloxy groups .
  • Mechanism : Inhibits microtubule polymerization, leading to anti-gout and anti-inflammatory effects.
  • Toxicity : Higher risk of gastrointestinal and bone marrow toxicity compared to thiocolchicoside .

SL18.0740 (Glucuronidated Metabolite)

  • Activity : Retains muscle relaxant properties but with lower potency than thiocolchicoside .
  • Pharmacokinetics : Longer half-life than parent drug, contributing to sustained effects .

Receptor Binding and Selectivity

Compound GABAA Receptor Affinity (IC50) Glycine Receptor Affinity Nicotinic Acetylcholine Interaction
Thiocolchicoside 0.13–0.2 µM (competitive antagonist) Moderate Minimal
3-Demethyl Thiocolchicine No activity No activity No data
Colchicine No affinity No affinity No affinity

Thiocolchicoside exhibits preferential binding to cortical GABAA receptor subtypes, explaining its lower sedative effects compared to benzodiazepines .

Q & A

Q. What is the molecular mechanism of action of 10-S-Methylsulfonyl Thiocolchicoside in modulating GABA and glycine receptors?

Thiocolchicoside acts as a competitive antagonist at GABAA and glycine receptors, with selective affinity for cortical GABAA receptor subtypes expressing low-affinity GABA-binding sites . This antagonism reduces inhibitory neurotransmission, contributing to its muscle relaxant properties. Experimental validation involves electrophysiological assays (e.g., patch-clamp recordings) in spinal cord neurons or transfected cell lines expressing recombinant receptors. Dose-response curves (0.1–100 µM) are used to determine IC50 values, typically ranging from 1–10 µM .

Q. What are the recommended in vitro protocols for assessing the drug’s stability and solubility?

  • Solubility : Prepare stock solutions in H2O:DMSO (1–50 mM). For 1 mg/mL, dissolve in 1.7742 mL solvent; adjust ratios for higher concentrations .
  • Stability : Store lyophilized powder at -20°C (3-year stability) or in solvent at -80°C (1-year stability). Monitor degradation via HPLC-UV at 254 nm, with retention time ~8.2 minutes .

Q. How is the pharmacokinetic profile of Thiocolchicoside characterized in animal models?

After intramuscular (IM) administration (4–8 mg/kg in rodents), plasma Cmax is achieved within 30 minutes (113–175 ng/mL). Metabolites SL18.0740 (active) and SL59.0955 (inactive) are detected via LC-MS/MS. Key parameters:

ParameterIM (8 mg)Oral (8 mg)
AUC (ng·h/mL)417130
t1/22.5 hUndetectable
Bioavailability studies require crossover designs with washout periods ≥7 days .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating Thiocolchicoside’s anti-osteoclastogenic effects?

Use RAW 264.7 cells stimulated with RANKL (50 ng/mL) to induce osteoclast differentiation. Pretreat cells with Thiocolchicoside (10–100 µM) for 24–72 hours. Assess:

  • Tartrate-resistant acid phosphatase (TRAP) activity : Quantify multinucleated TRAP+ cells.
  • NF-κB pathway inhibition : Western blot for IκBα phosphorylation (Ser32/36) and degradation.
  • Cell viability : MTT assay (no cytotoxicity observed ≤100 µM) .

Q. How can Thiocolchicoside be formulated into nanogels for enhanced drug delivery?

Protocol :

  • Dissolve 50 mg Thiocolchicoside in 10 mL distilled water.
  • Mix with 0.5 g lauric acid in 10 mL ethanol (1:1 ratio).
  • Stir for 24 hours, then add 10 mL chitosan (medium molecular weight) to form nanoparticles.
  • Characterize via dynamic light scattering (size: 150–200 nm; zeta potential: +25 mV). Validate efficacy using human gingival fibroblasts (hGFs) for cytotoxicity (IC50 ~50 µM) and wound-healing assays .

Q. What analytical methods are validated for quantifying Thiocolchicoside in biological matrices?

  • HPLC-UV : C18 column, mobile phase acetonitrile:phosphate buffer (pH 3.0; 60:40), flow rate 1 mL/min, LOD 0.1 µg/mL .
  • LC-MS/MS : MRM transitions m/z 564 → 423 (Thiocolchicoside) and m/z 402 → 285 (SL18.0740). Linear range: 1–500 ng/mL (r<sup>2</sup> >0.99) .

Q. How does Thiocolchicoside influence genetic stability in preclinical models?

Safety Concern : The European Medicines Agency reports potential aneuploidy risk.

  • Experimental Design : Treat human lymphocytes or embryonic stem cells (10–100 µM) for 24–48 hours.
  • Endpoints : Chromosomal spreads (metaphase analysis) for aberrations; micronucleus assay.
  • Mitigation : Limit exposure duration (<7 days in in vivo studies) .

Methodological Considerations

Q. What statistical approaches are recommended for dose-response studies?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.
  • For in vivo efficacy (e.g., muscle relaxation in rodents), apply ANOVA with post-hoc Tukey tests (α=0.05). Report effect sizes (Cohen’s d) .

Q. How to address contradictions in receptor affinity data across studies?

Discrepancies in GABAA vs. glycine receptor potency may arise from:

  • Tissue specificity : Spinal cord vs. cortical receptors.
  • Species differences : Rat vs. human receptor isoforms. Validate using radioligand binding assays (e.g., [<sup>3</sup>H]-muscimol for GABAA) and CRISPR-edited cell lines .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。